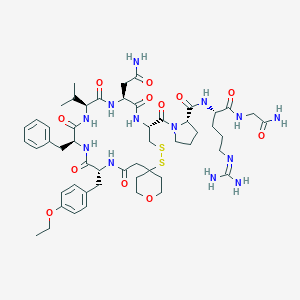
Argipressin, 1-(4-thio-4-tetrahydropyranoacetic acid)-O-Et-tyr(2)-val(4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Argipressin, 1-(4-thio-4-tetrahydropyranoacetic acid)-O-Et-tyr(2)-val(4)- is a synthetic analogue of vasopressin, also known as antidiuretic hormone (ADH). Argipressin is a peptide hormone that regulates the water balance in the body by increasing water reabsorption in the kidneys. It has been widely used in scientific research for its ability to mimic the actions of vasopressin.
Mécanisme D'action
Argipressin acts on the vasopressin receptors in the kidneys, causing an increase in water reabsorption. It also acts on the vasopressin receptors in the blood vessels, causing vasoconstriction and an increase in blood pressure. The mechanism of action of argipressin is similar to that of endogenous vasopressin.
Effets Biochimiques Et Physiologiques
Argipressin has been shown to increase water reabsorption in the kidneys, leading to a decrease in urine output. It also causes vasoconstriction, leading to an increase in blood pressure. Argipressin has been used to study the physiological and biochemical effects of vasopressin on the body.
Avantages Et Limitations Des Expériences En Laboratoire
Argipressin has several advantages for lab experiments. It is a stable and well-characterized peptide that can be synthesized easily using SPPS. It has a high affinity for vasopressin receptors, making it a useful tool for studying the mechanisms of action of vasopressin. However, one limitation of argipressin is that it may not fully mimic the effects of endogenous vasopressin in the body.
Orientations Futures
There are several future directions for research on argipressin. One area of interest is the development of new vasopressin receptor agonists and antagonists for the treatment of various diseases, such as diabetes insipidus and hypertension. Another area of interest is the study of the role of vasopressin in social behavior and cognition, as well as its potential as a therapeutic target for psychiatric disorders. Additionally, further research is needed to fully understand the physiological and biochemical effects of argipressin and its potential as a tool for scientific research.
Méthodes De Synthèse
Argipressin can be synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The peptide is assembled on a resin support, and the side chains are protected with Fmoc groups. The peptide is then cleaved from the resin and purified by high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Argipressin has been used in scientific research to study the physiological and biochemical effects of vasopressin. It has been used as a tool to investigate the role of vasopressin in the regulation of water balance, blood pressure, and stress response. Argipressin has also been used to study the mechanisms of action of vasopressin receptors and their signaling pathways.
Propriétés
Numéro CAS |
133073-75-3 |
|---|---|
Nom du produit |
Argipressin, 1-(4-thio-4-tetrahydropyranoacetic acid)-O-Et-tyr(2)-val(4)- |
Formule moléculaire |
C52H75N13O12S2 |
Poids moléculaire |
1138.4 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-3-oxa-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H75N13O12S2/c1-4-77-33-16-14-32(15-17-33)25-35-45(70)61-36(24-31-10-6-5-7-11-31)47(72)64-43(30(2)3)49(74)62-37(26-40(53)66)46(71)63-38(29-78-79-52(27-42(68)59-35)18-22-76-23-19-52)50(75)65-21-9-13-39(65)48(73)60-34(12-8-20-57-51(55)56)44(69)58-28-41(54)67/h5-7,10-11,14-17,30,34-39,43H,4,8-9,12-13,18-29H2,1-3H3,(H2,53,66)(H2,54,67)(H,58,69)(H,59,68)(H,60,73)(H,61,70)(H,62,74)(H,63,71)(H,64,72)(H4,55,56,57)/t34-,35+,36-,37-,38-,39-,43-/m0/s1 |
Clé InChI |
XXXUGLWSEMXTRO-DRLAMOGNSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCOCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 |
SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCOCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 |
SMILES canonique |
CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCOCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 |
Autres numéros CAS |
133073-75-3 |
Synonymes |
1-(4-thio-4-tetrahydropyranoacetic acid)-2-(O-Et-Tyr)-4-Val-arginine vasopressin argipressin, 1-(4-thio-4-tetrahydropyranoacetic acid)-O-Et-Tyr(2)-Val(4)- argipressin, 1-(4-thio-4-tetrahydropyranoacetic acid)-O-ethyltyrosyl(2)-valine(4)- OCAD-T-V-AVP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



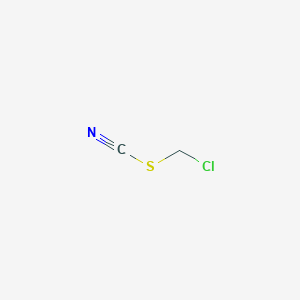
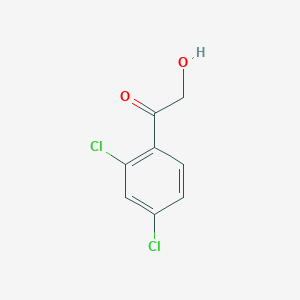
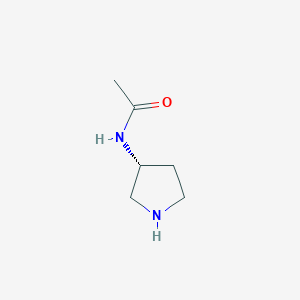
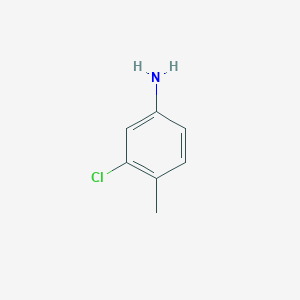
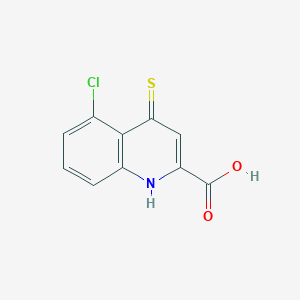
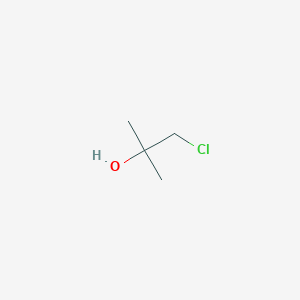
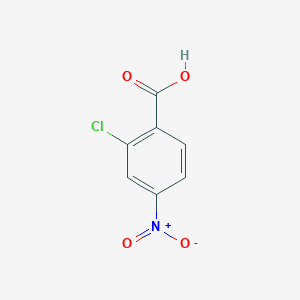
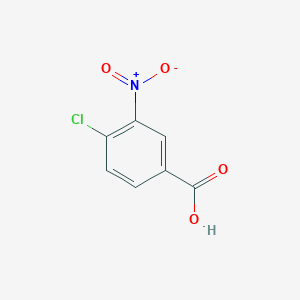
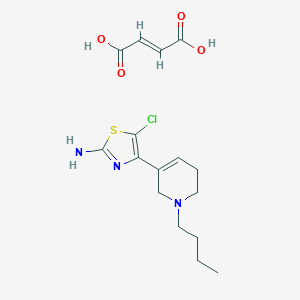

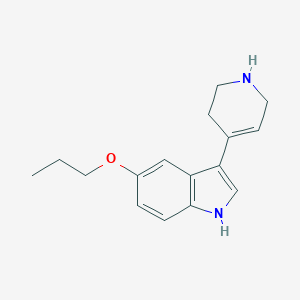
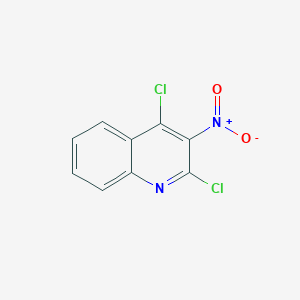
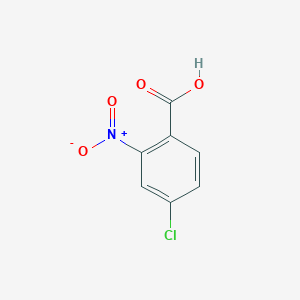
![3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione](/img/structure/B146359.png)